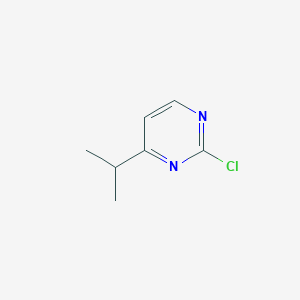

2-Chloro-4-isopropylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZNIFQUCUSYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647890 | |

| Record name | 2-Chloro-4-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-36-6 | |

| Record name | 2-Chloro-4-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-isopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-isopropylpyrimidine chemical properties

An In-Depth Technical Guide to 2-Chloro-4-isopropylpyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents.[1][2] Among these, the pyrimidine scaffold is a privileged structure, present in countless biologically active molecules. This compound (CAS No: 941294-36-6) has emerged as a key building block for the synthesis of complex molecular architectures.[] Its strategic placement of a reactive chlorine atom and an isopropyl group on the pyrimidine ring provides a versatile platform for chemists to elaborate upon, enabling the creation of novel compounds for targeted therapeutic intervention.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core chemical properties, reactivity, and strategic applications of this compound.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its effective use in synthesis and analysis.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for reaction planning and characterization.

| Property | Value | Reference(s) |

| CAS Number | 941294-36-6 | [4] |

| Molecular Formula | C₇H₉ClN₂ | [4][5] |

| Molecular Weight | 156.61 g/mol | [4][5] |

| Canonical SMILES | CC(C)C1=NC(=NC=C1)Cl | [6] |

| InChI Key | AOZNIFQUCUSYLD-UHFFFAOYSA-N | [6] |

| Monoisotopic Mass | 156.04543 Da | [6] |

| Predicted XlogP | 2.3 | [6] |

Spectroscopic Profile (Predicted)

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features, which are crucial for reaction monitoring and product confirmation.[7][8][9]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. A septet and a doublet in the aliphatic region would correspond to the methine (CH) and methyl (CH₃) protons of the isopropyl group, respectively. In the aromatic region, two doublets would represent the two protons on the pyrimidine ring.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display signals for the two distinct methyl carbons and the methine carbon of the isopropyl group. Additionally, signals corresponding to the four unique carbons of the pyrimidine ring would be observed in the aromatic region, with the carbon atom bonded to chlorine (C2) being significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by C-H stretching vibrations from the isopropyl group and the aromatic ring just above and below 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

-

Mass Spectrometry (MS) : In an electron-impact mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. An important characteristic would be the presence of an (M+2)⁺ peak at m/z 158, with an intensity approximately one-third of the M⁺ peak, which is the classic isotopic signature of a molecule containing one chlorine atom.[8] Common fragmentation patterns would likely involve the loss of the isopropyl group or a chlorine radical.

Synthesis and Reactivity

The utility of this compound in synthetic chemistry is dominated by the reactivity of its chloro-substituent.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic feature deactivates the ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr), particularly at positions 2, 4, and 6.[10][11] In this compound, the chlorine atom at the C2 position is an excellent leaving group, making this site highly susceptible to attack by a wide range of nucleophiles.

The SNAr reaction is the cornerstone of this molecule's synthetic value.[12][13] The reaction proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Synthetic Approach

The synthesis of substituted chloropyrimidines often involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, followed by chlorination. For this compound, a plausible synthetic route would start from a β-ketoester bearing an isopropyl group.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating libraries of novel compounds for biological screening.[1]

Scaffold for Library Synthesis

By leveraging the SNAr reaction, a diverse range of functional groups can be introduced at the C2 position. Nucleophiles such as primary and secondary amines, alcohols, thiols, and others can be used to displace the chlorine atom, yielding substituted pyrimidines.[14] This strategy is fundamental in lead generation and optimization phases of drug discovery, allowing for systematic exploration of the structure-activity relationship (SAR). For instance, this compound is a documented reactant in the preparation of arylamino-azaspiro-oxazole octanes, which have been investigated as α7 nicotinic agonists.[][5]

Caption: Use of this compound as a scaffold for library synthesis.

Exemplary Experimental Protocol: SNAr with an Amine

This section provides a generalized, step-by-step protocol for the reaction of this compound with a generic primary amine. This serves as a template that can be adapted for specific research needs.

Objective: To synthesize a 2-(Alkylamino)-4-isopropylpyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Desired primary amine (1.1 - 1.5 eq)

-

Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5 - 2.0 eq)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., DMF, approx. 5-10 mL per mmol of substrate).

-

Addition of Reagents: Begin stirring the solution. Add the primary amine (1.1 eq) to the flask, followed by the addition of the base (e.g., DIPEA, 1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the reaction mixture to an appropriate temperature (typically 80-120 °C). The optimal temperature and reaction time will depend on the reactivity of the specific amine and should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove the DMF and any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Alkylamino)-4-isopropylpyrimidine derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be observed.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][17]

-

Hazards: Chlorinated pyrimidines are generally considered to be irritants. Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[15][16][17] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a valuable and versatile heterocyclic intermediate. Its utility is primarily driven by the facile displacement of the C2-chloro substituent via nucleophilic aromatic substitution. This reactivity allows for the straightforward synthesis of diverse libraries of substituted pyrimidines, making it an indispensable tool for medicinal chemists engaged in the design and discovery of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective application in the research and development laboratory.

References

-

This compound Price at Chemsrc. (n.d.). Chemsrc.com. Retrieved from [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved from [Link]

-

2-Chloro-4-ethyl-6-(iso-propyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

-

Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (n.d.). ResearchGate. Retrieved from [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Drugdiscovery.org. Retrieved from [Link]

-

2-Chloro-4-isopropylpyridine. (n.d.). PubChem. Retrieved from [Link]

- Novel process for synthesis of a phenoxy diaminopyrimidine compound. (n.d.). Google Patents.

-

2-Chloro-N-isopropyl-4-pyrimidinamine. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C7H9ClN2). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. Retrieved from [Link]

-

2-Chloro-4-isopropylpyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Chemistry 318: Ir, MS, Uv, NMR Spectros. (n.d.). Scribd. Retrieved from [Link]

-

Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]

- Method for preparing 2-chloro-4-isopropylpyridine. (n.d.). Google Patents.

- Preparation of aminopyrimidine compounds. (n.d.). Google Patents.

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Autech-inc.com. Retrieved from [Link]

-

A kind of method for preparing 2-chloro-4-isopropylpyridine. (n.d.). Patsnap. Retrieved from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. Retrieved from [Link]

-

Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. (n.d.). RSC Publishing. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

- Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Csus.edu. Retrieved from [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

2-chloro-4-methylpyrimidine. (2024, April 10). ChemBK. Retrieved from [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Price at Chemsrc [m.chemsrc.com]

- 5. 2-Chloro-4-isopropyl-pyrimidine [chemicalbook.com]

- 6. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 7. scribd.com [scribd.com]

- 8. lehigh.edu [lehigh.edu]

- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 10. zenodo.org [zenodo.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-isopropylpyrimidine

This guide provides a comprehensive overview of the synthetic routes to 2-Chloro-4-isopropylpyrimidine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of this compound in Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] this compound is a valuable building block in this domain, offering a versatile scaffold for the synthesis of complex molecules. The presence of a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position allows for precise molecular modifications, enabling the exploration of structure-activity relationships in drug discovery programs.[2][3] Its utility is particularly noted in the preparation of arylamino-azaspiro-oxazole octanes, which are potent α7 nicotinic agonists.[2][3]

This guide will focus on a robust and widely applicable synthetic strategy commencing from readily available precursors and proceeding through the key intermediate, 2,4-dichloropyrimidine.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached in a two-stage process. The first stage involves the preparation of the key intermediate, 2,4-dichloropyrimidine, from a common starting material such as uracil or barbituric acid. The second stage focuses on the regioselective introduction of the isopropyl group at the C4 position of the pyrimidine ring.

Caption: High-level overview of the synthetic strategy.

Stage 1: Synthesis of 2,4-Dichloropyrimidine

The critical precursor, 2,4-dichloropyrimidine, can be synthesized from either uracil or barbituric acid. The choice of starting material often depends on commercial availability and cost. Both routes involve a chlorination reaction to replace the hydroxyl groups of the tautomeric forms with chlorine atoms.

From Uracil

Uracil, a common and inexpensive starting material, can be converted to 2,4-dichloropyrimidine using a variety of chlorinating agents.[4][5] A well-established and high-yielding method involves the use of phosphorus oxychloride (POCl₃).[6]

Mechanism Insight: The reaction proceeds via the formation of a Vilsmeier-Haack-like intermediate. The lone pair of electrons on the nitrogen atom of the pyrimidine ring attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination and substitution steps lead to the replacement of the hydroxyl groups with chlorine atoms. The use of a tertiary amine, such as N,N-dimethylaniline, can catalyze the reaction.

Experimental Protocol: Chlorination of Uracil

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, add uracil (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) portion-wise. The reaction is exothermic and may require external cooling to maintain control.[6]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform (3 x volumes).

-

Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine. Further purification can be achieved by vacuum distillation or recrystallization.[6]

| Reagent | Molar Eq. | Purpose |

| Uracil | 1.0 | Starting Material |

| POCl₃ | 4.0 - 5.0 | Chlorinating Agent |

Table 1: Reagents for the synthesis of 2,4-dichloropyrimidine from uracil.

From Barbituric Acid

Barbituric acid offers an alternative starting material for the synthesis of 2,4,6-trichloropyrimidine, which can then be selectively reduced to 2,4-dichloropyrimidine. However, for the direct synthesis of 2,4-dichloropyrimidine, uracil is a more direct precursor. The synthesis from barbituric acid typically involves harsher conditions and additional steps.[7]

Stage 2: Regioselective Synthesis of this compound

The introduction of the isopropyl group at the C4 position of 2,4-dichloropyrimidine is the key step in this synthesis. This is typically achieved through a cross-coupling reaction, where the regioselectivity is of paramount importance. Nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidine generally favor substitution at the C4 position due to the higher electrophilicity of this carbon.

Causality of Regioselectivity: The greater electron-withdrawing effect of the nitrogen atom at position 1 makes the C4 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the C2 position.

A highly effective method for this transformation is the Kumada cross-coupling reaction, which utilizes a Grignard reagent in the presence of a palladium or nickel catalyst.

Caption: Key components for the regioselective isopropylation.

Experimental Protocol: Kumada Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a similar, well-documented Kumada coupling procedure.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloropyrimidine (1.0 eq) and a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting materials under a nitrogen atmosphere.

-

Grignard Reagent Addition: Cool the reaction mixture to 0 °C. Slowly add a solution of isopropylmagnesium chloride (1.1-1.5 eq) in THF dropwise. Maintain the temperature below 5 °C during the addition.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Extract the mixture with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

| Reagent | Molar Eq. | Purpose |

| 2,4-Dichloropyrimidine | 1.0 | Starting Material |

| Isopropylmagnesium Chloride | 1.1 - 1.5 | Isopropylating Agent |

| Pd(dppf)Cl₂ | 0.05 - 0.10 | Catalyst |

| Anhydrous THF | - | Solvent |

Table 2: Reagents for the Kumada coupling reaction.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The two-stage approach detailed in this guide, involving the chlorination of uracil followed by a regioselective Kumada coupling, represents a reliable and scalable method for obtaining this key intermediate. The principles of regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions on the pyrimidine core are fundamental to the success of this synthesis. Future research may focus on the development of more sustainable and cost-effective catalytic systems for the isopropylation step, potentially exploring the use of more abundant and less expensive metals like iron.

References

-

Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1674. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (2022). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- CN112321494B - Method for preparing 2-chloro-4-isopropylpyridine - Google Patents. (n.d.).

-

PubChem. (n.d.). 2-Chloro-4-isopropylpyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

-

MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

- CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents. (n.d.).

- US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- US4558126A - Method of preparing uracil - Google Patents. (n.d.).

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). chlorodiisopropylphosphine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (2022). The Chemical Profile of 4-Chloro-6-isopropylpyrimidin-2-amine: Properties, Reactivity, and Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. Retrieved from [https://www.researchgate.net/publication/281454157_Synthesis_and_biological_study_of_oxopyrimidines_and_thiopyrimidines_of_2-24-dichlorophenylimidazo12-a]pyridin-3-carbaldehyde]([Link])

-

WIPO. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

2-Chloro-4-isopropylpyrimidine starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-4-isopropylpyrimidine

Executive Summary

This compound is a pivotal heterocyclic intermediate in modern medicinal chemistry and drug development. Its structure serves as a versatile scaffold for synthesizing a range of bioactive molecules, notably as a key reactant in the preparation of arylamino-azaspiro-oxazole octanes, which function as α7 nicotinic acetylcholine receptor agonists.[1][] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, with a core focus on the selection, sourcing, and chemical logic behind its starting materials. We will explore the retrosynthetic analysis, delve into the most prevalent synthetic pathway involving pyrimidine ring formation and subsequent chlorination, and provide detailed, field-proven experimental protocols for researchers and scientists in the field.

Chapter 1: Introduction to this compound

Heterocyclic compounds containing the pyrimidine moiety are of immense interest due to their diverse biological activities.[3] The pyrimidine ring is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it central to cellular processes.[4][5][6] this compound (C₇H₉ClN₂) is a substituted pyrimidine characterized by a reactive chlorine atom at the 2-position and a sterically influential isopropyl group at the 4-position. The chlorine atom acts as an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr), which is the cornerstone of its utility in building more complex pharmaceutical agents.

Chapter 2: Retrosynthetic Analysis: Deconstructing the Target

A logical approach to understanding the synthesis of any target molecule begins with retrosynthesis.[7][8] By deconstructing this compound, we can identify the most logical and industrially viable starting materials.

The primary disconnections are:

-

C-Cl Bond: The bond between the pyrimidine ring and the chlorine atom is the most evident point for disconnection. This suggests the final step is a chlorination reaction, likely starting from the corresponding hydroxypyrimidine (or its tautomeric pyrimidone form), 4-isopropyl-2(1H)-pyrimidone.

-

Pyrimidine Ring Formation: The core pyrimidine ring is typically assembled via a condensation reaction. The most common and efficient method involves combining a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[9] This leads to two key precursor synthons:

-

An N-C-N synthon , such as urea or guanidine.

-

A C-C-C synthon containing the isopropyl group, such as an isobutyrylacetate derivative.

-

Caption: Retrosynthetic analysis of this compound.

Chapter 3: The Principal Synthetic Pathway

The most widely adopted and scalable synthesis builds the pyrimidine ring first, followed by a robust chlorination step. This approach is favored due to the high availability and low cost of the initial starting materials.

Strategy: Condensation Followed by Aromatization/Chlorination

The strategy involves two main stages:

-

Ring Formation: A base-catalyzed condensation reaction between an isopropyl-substituted β-ketoester and urea. This forms the stable heterocyclic intermediate, 4-isopropyluracil.

-

Chlorination: The conversion of the 2-hydroxy (pyrimidone) group into a 2-chloro group. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), which also drives the aromatization of the ring.

Core Starting Materials: Analysis and Selection

The success of the synthesis hinges on the appropriate choice of starting materials.

| Starting Material | Formula | Role | Rationale for Selection |

| Ethyl Isobutyrylacetate | C₈H₁₄O₃ | C-C-C Fragment | Provides the three-carbon backbone and the required isopropyl substituent. The ester and ketone functionalities are ideal for condensation. |

| Urea | CH₄N₂O | N-C-N Fragment | An inexpensive, stable, and highly available source for the two nitrogen atoms and the intervening carbon required to form the pyrimidine ring.[10] |

| Sodium Ethoxide | C₂H₅NaO | Base Catalyst | A strong base required to deprotonate the α-carbon of the β-ketoester, initiating the condensation cascade with urea. |

| Phosphorus Oxychloride | POCl₃ | Chlorinating Agent | A powerful and effective reagent for converting the pyrimidone to the target chloropyrimidine. It also acts as a dehydrating agent.[11] |

Detailed Experimental Protocol: Stage 1 - Synthesis of 4-isopropyluracil

This protocol describes the formation of the pyrimidine ring via condensation.

Principle: The reaction is a classic Biginelli-type or Pinner pyrimidine synthesis, where a β-ketoester condenses with urea under basic conditions to form a dihydropyrimidinone, which then dehydrates to the more stable uracil derivative.

Methodology:

-

Reaction Setup: To a solution of sodium ethoxide (prepared by carefully dissolving 25.3 g of sodium in 400 mL of absolute ethanol) in a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 158.2 g of ethyl isobutyrylacetate.

-

Urea Addition: To the resulting solution, add 66.1 g of urea.

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Part 1 (Solvent Removal): After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Part 2 (Acidification): Dissolve the resulting solid residue in 500 mL of hot water. Cool the solution in an ice bath and carefully acidify to pH 4-5 with concentrated hydrochloric acid. A white precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 60°C to a constant weight.

-

Result: This procedure typically yields 4-isopropyluracil as a white to off-white solid. Expected yield: 80-90%.

Detailed Experimental Protocol: Stage 2 - Synthesis of this compound

This protocol details the conversion of the intermediate to the final product.

Principle: The reaction utilizes phosphorus oxychloride (POCl₃) in a process analogous to the Vilsmeier-Haack reaction.[11][12][13] The pyrimidone tautomer is activated by POCl₃, forming a phosphoryl intermediate which is then displaced by a chloride ion to yield the final product.

Methodology:

-

Reaction Setup: In a 500 mL three-necked flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet, place 77.1 g of the 4-isopropyluracil synthesized in Stage 1.

-

Reagent Addition: Carefully add 250 mL of phosphorus oxychloride (POCl₃) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

-

Reflux: Gently heat the mixture to reflux (approx. 105-110°C) and maintain for 4 hours. The solid will gradually dissolve as the reaction proceeds.

-

Workup - Part 1 (Reagent Removal): Cool the reaction mixture to room temperature. Slowly and carefully remove the excess POCl₃ under reduced pressure.

-

Workup - Part 2 (Quenching): Cautiously pour the residual viscous oil onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic step and must be done slowly to control the reaction.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated sodium carbonate solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil or low-melting solid. Expected yield: 75-85%.

Caption: Workflow for the principal synthesis of this compound.

References

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. National Institutes of Health (NIH). [Link]

-

Uracil. Wikipedia. [Link]

-

Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. PubMed Central (PMC). [Link]

-

Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. ResearchGate. [Link]

-

Uracil: Structure, Synthesis and Uses. Allen Institute for AI. [Link]

-

Guanidine synthesis from various precursors. ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

- Process for the preparation of pyrimidine derivatives.

-

PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube. [Link]

- Method for preparing 2-chloro-4-isopropylpyridine.

-

Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Taylor & Francis Online. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Pyrimidine - Synthesis & Reactions. YouTube. [Link]

-

Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. International Journal of ChemTech Research. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. [Link]

-

THE PREPARATION OF URACIL FROM UREA. Journal of the American Chemical Society. [Link]

-

Organic Chemistry - Retrosynthesis 2. YouTube. [Link]

Sources

- 1. 2-Chloro-4-isopropyl-pyrimidine [chemicalbook.com]

- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 5. Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 7. leah4sci.com [leah4sci.com]

- 8. youtube.com [youtube.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. ijpcbs.com [ijpcbs.com]

Spectroscopic Characterization of 2-Chloro-4-isopropylpyrimidine: A Technical Guide

Introduction

2-Chloro-4-isopropylpyrimidine stands as a significant heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its utility as a versatile building block stems from the reactive chlorine atom at the 2-position, which is amenable to nucleophilic substitution, and the isopropyl group at the 4-position, which can influence solubility, metabolic stability, and target engagement. A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide an indispensable toolkit for the unambiguous structural elucidation and characterization of this compound.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra. The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from related pyrimidine derivatives, ensuring a robust and reliable analysis. Furthermore, this guide outlines standardized experimental protocols for acquiring high-quality spectroscopic data, empowering researchers to validate these findings in their own laboratories.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and biological activity. The following diagram illustrates the atomic numbering scheme used throughout this guide for spectral assignments.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of this compound can be achieved.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.

- Lock onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

- Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

- Acquire a standard one-dimensional ¹H NMR spectrum.

- Typical parameters:

- Pulse sequence: zg30 or similar

- Spectral width: ~12 ppm

- Acquisition time: ~2-4 seconds

- Relaxation delay: 1-2 seconds

- Number of scans: 8-16

- Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

4. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Typical parameters:

- Pulse sequence: zgpg30 or similar with proton decoupling

- Spectral width: ~200 ppm

- Acquisition time: ~1-2 seconds

- Relaxation delay: 2-5 seconds

- Number of scans: 1024 or more, depending on sample concentration.

- Process the data similarly to the ¹H spectrum, referencing the solvent peak.

¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | ~8.60 | Doublet | ~5.0 |

| H5 | ~7.20 | Doublet | ~5.0 |

| H7 (CH) | ~3.20 | Septet | ~7.0 |

| H8, H9 (CH₃) | ~1.30 | Doublet | ~7.0 |

Interpretation:

-

Aromatic Protons (H5 and H6): The pyrimidine ring protons, H5 and H6, are expected to resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. H6 is anticipated to be the most downfield signal due to the inductive effect of the adjacent nitrogen (N1) and the chlorine atom at C2. The coupling between these two adjacent protons should result in a pair of doublets with a coupling constant of approximately 5.0 Hz.

-

Isopropyl Protons (H7, H8, and H9): The methine proton (H7) of the isopropyl group is expected to appear as a septet around 3.20 ppm. This multiplicity arises from coupling to the six equivalent methyl protons (n+1 rule, where n=6). The two methyl groups (H8 and H9) are chemically equivalent and are expected to resonate as a doublet at approximately 1.30 ppm, resulting from coupling to the single methine proton. The coupling constant for both the septet and the doublet should be around 7.0 Hz.[1]

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound is presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C4 | ~175 |

| C2 | ~160 |

| C6 | ~155 |

| C5 | ~120 |

| C7 (CH) | ~35 |

| C8, C9 (CH₃) | ~22 |

Interpretation:

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region. C4, being attached to the isopropyl group and flanked by two nitrogen atoms, is predicted to be the most downfield signal. C2, bonded to the electronegative chlorine atom and two nitrogen atoms, will also be significantly deshielded. C6 is expected to be downfield due to the adjacent nitrogen atom. C5 is predicted to be the most upfield of the ring carbons.[2]

-

Isopropyl Carbons (C7, C8, and C9): The methine carbon (C7) of the isopropyl group is expected to appear around 35 ppm, while the two equivalent methyl carbons (C8 and C9) will resonate further upfield at approximately 22 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: IR Data Acquisition

A standard protocol for obtaining the IR spectrum of this compound is as follows:

1. Sample Preparation:

- For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

- For liquid samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

- For solution samples: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

2. Instrument Setup:

- Ensure the spectrometer's sample compartment is clean and dry.

- Acquire a background spectrum of the empty sample holder (or the solvent).

3. Sample Spectrum Acquisition:

- Place the prepared sample in the spectrometer.

- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

4. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The predicted characteristic IR absorption bands for this compound are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Strong |

| C=N Stretch (pyrimidine ring) | 1600-1550 | Medium-Strong |

| C=C Stretch (pyrimidine ring) | 1550-1450 | Medium-Strong |

| C-H Bend (isopropyl) | 1470-1450 and 1385-1365 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Interpretation:

-

C-H Stretching Vibrations: The spectrum is expected to show medium intensity bands in the 3100-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the pyrimidine ring. Stronger absorptions between 2980 and 2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the isopropyl group.[4]

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to give rise to a series of medium to strong absorption bands in the 1600-1450 cm⁻¹ region. These bands are characteristic of aromatic heterocyclic systems.[5][6]

-

Isopropyl Bending Vibrations: The bending vibrations of the C-H bonds in the isopropyl group are expected to produce two characteristic bands. A band around 1470-1450 cm⁻¹ is due to the asymmetrical bending of the methyl groups, and a characteristic doublet around 1385-1365 cm⁻¹ is indicative of the gem-dimethyl structure of the isopropyl group.

-

C-Cl Stretching Vibration: A strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹, is expected for the C-Cl stretching vibration. The exact position can be influenced by the electronic environment of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern.

Experimental Protocol: MS Data Acquisition

A general procedure for obtaining the mass spectrum of this compound is as follows:

1. Sample Introduction:

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

2. Ionization:

- Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that typically produces a prominent molecular ion peak.

3. Mass Analysis:

- The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

4. Detection:

- The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectral Data and Interpretation

The predicted mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Predicted Molecular Ion:

-

[M]⁺: m/z 156 (for ³⁵Cl)

-

[M+2]⁺: m/z 158 (for ³⁷Cl)

Predicted Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, as illustrated in the diagram below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 156 and an [M+2]⁺ peak at m/z 158, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

Loss of a Methyl Radical: A common fragmentation pathway for isopropyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This would result in a fragment ion at m/z 141/143.

-

Loss of Propene: Another likely fragmentation is the McLafferty-type rearrangement involving the isopropyl group, leading to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 114/116.

-

Ring Fragmentation: Further fragmentation of the pyrimidine ring can occur. The fragment at m/z 141/143 could lose a chloropropene molecule to yield a fragment at m/z 67. The fragment at m/z 114/116 can lose a chlorine radical to give a fragment at m/z 79.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra offers a comprehensive structural characterization of this important heterocyclic compound. The provided interpretations, based on established spectroscopic principles and comparative data, serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The outlined experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data, enabling the validation and application of this information in a laboratory setting. A thorough understanding of the spectroscopic properties of this compound is crucial for its effective use as a building block in the development of novel and impactful therapeutic agents.

References

- Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- West, J. T., Miller, M. J., & Blake, L. S. (2024). The application of FTIR spectroscopy in the analysis of pyrimidine derivatives with potential anticancer activity. Analytical Methods in Chemistry.

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

C3H7Cl CH3CHClCH3 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Retrieved from [Link]

-

C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr. Doc Brown's Chemistry. Retrieved from [Link]

-

C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 3. sourceforge.net [sourceforge.net]

- 4. reddit.com [reddit.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

An In-depth Technical Guide to the Fundamental Reactivity of 2-Chloro-4-isopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Chloro-4-isopropylpyrimidine stands as a pivotal building block in the synthesis of a diverse array of functionalized pyrimidine derivatives. Its strategic importance in medicinal chemistry and materials science is underscored by the pyrimidine core, a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The presence of a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position imparts a unique reactivity profile, making it a versatile substrate for a range of chemical transformations. This guide provides a comprehensive exploration of the fundamental reactivity of this compound, offering insights into its synthesis and key reactions, supported by mechanistic principles and practical experimental protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount when working with this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| Melting Point | 63-66 °C | [1] |

| Boiling Point | 75-76 °C at 13 hPa | [1] |

| Appearance | White to off-white solid | [2] |

Safety and Handling: this compound is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4][5] All manipulations should be performed in a well-ventilated fume hood.[3][4][5] In case of contact with eyes, rinse cautiously with water for several minutes.[1] If swallowed, seek immediate medical attention.[1] For detailed safety information, consult the Safety Data Sheet (SDS).[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A common and effective strategy involves the cyclization of a β-dicarbonyl compound or its equivalent with a guanidine or urea derivative, followed by chlorination.

A plausible synthetic route begins with the condensation of isopropylmalonic acid diethyl ester with formamide to yield 4-isopropyl-2,6-dihydroxypyrimidine. Subsequent chlorination using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) affords the desired this compound. This transformation is a standard method for converting hydroxypyrimidines to their corresponding chloro derivatives.[6]

Conceptual Synthetic Workflow:

Caption: Synthetic route to this compound.

Core Reactivity: A Tale of Two Sites

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing effect of the two nitrogen atoms and the chlorine substituent. This renders the C2 and C4 positions susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C-Cl bond is amenable to oxidative addition by transition metal catalysts, enabling a variety of cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the reactivity of this compound. The electron-deficient pyrimidine ring readily undergoes attack by a wide range of nucleophiles, leading to the displacement of the chloride ion.[2]

The general mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the subsequent step, the leaving group (chloride) is expelled, restoring the aromaticity of the pyrimidine ring.[7]

Generalized SNAr Mechanism:

Caption: The addition-elimination mechanism of SNAr.

Amines are excellent nucleophiles for the SNAr reaction with this compound, providing a direct route to 2-aminopyrimidine derivatives. The reaction can be carried out with a variety of primary and secondary amines, including anilines and aliphatic amines. Microwave-assisted synthesis has been shown to be a highly effective method for accelerating these reactions, often leading to high yields in short reaction times.[1][8][9]

Exemplary Protocol: Microwave-Assisted Amination with Aniline [1][8][9]

-

To a microwave-safe vial, add this compound (1 mmol), aniline (1.1 mmol), and a suitable solvent such as ethanol (5 mL).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a predetermined temperature (e.g., 160 °C) for a short duration (e.g., 10-15 minutes).

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to afford the desired 2-anilino-4-isopropylpyrimidine.

Alkoxides, such as sodium methoxide, readily displace the chloride in this compound to form 2-alkoxypyrimidines. These reactions are typically carried out in the corresponding alcohol as the solvent.

General Protocol: Reaction with Sodium Methoxide

-

Dissolve this compound (1 mmol) in methanol (10 mL).

-

Add a solution of sodium methoxide in methanol (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

-

Purification by column chromatography yields 2-methoxy-4-isopropylpyrimidine.

Thiolates are potent nucleophiles that react efficiently with this compound to furnish 2-thiopyrimidine derivatives. The reaction is typically performed in the presence of a base to generate the thiolate anion in situ.

General Protocol: Reaction with Thiophenol

-

To a solution of thiophenol (1.1 mmol) in a suitable solvent such as DMF, add a base (e.g., sodium hydride or potassium carbonate) (1.2 mmol) at 0 °C.

-

Stir the mixture for a short period to allow for the formation of the thiolate.

-

Add a solution of this compound (1 mmol) in DMF.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated, followed by purification to yield 2-(phenylthio)-4-isopropylpyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions significantly expand the synthetic utility of this building block.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[10] this compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids in the presence of a palladium catalyst and a base.[3][11]

Typical Suzuki-Miyaura Reaction Conditions

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane/water, Toluene, DMF |

Suzuki-Miyaura Catalytic Cycle:

Sources

- 1. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 7. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 8. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

The Electrophilic Character of 2-Chloro-4-isopropylpyrimidine: A Technical Guide for Synthetic Chemists

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in biologically active molecules and functional materials.[1] Within this class of heterocycles, halo-pyrimidines serve as versatile intermediates, enabling the construction of complex molecular architectures through nucleophilic substitution reactions. This guide focuses on the electrophilicity of a specific, yet increasingly important building block: 2-chloro-4-isopropylpyrimidine.

This document provides an in-depth analysis of the electronic properties, reactivity, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of this compound in their synthetic endeavors. We will explore the underlying principles governing its electrophilicity, provide detailed experimental protocols for its derivatization, and showcase its utility in the synthesis of high-value molecules.

Electronic Landscape and Electrophilic Activation

The reactivity of this compound is fundamentally dictated by the electron-deficient nature of the pyrimidine ring. The two nitrogen atoms within the six-membered ring act as strong electron-withdrawing groups, polarizing the carbon atoms and rendering them susceptible to nucleophilic attack. This effect is most pronounced at the C2, C4, and C6 positions.

In the case of this compound, the chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The isopropyl group at the C4 position, while traditionally considered an electron-donating group, has a nuanced effect on the electrophilicity of the C2 position. While it may slightly decrease the overall electron deficiency of the ring compared to an unsubstituted pyrimidine, the inherent electrophilicity of the C2 position, flanked by two nitrogen atoms, remains significant.[2]

Computational studies on similar substituted pyrimidines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients are generally highest at the C2 and C4/C6 positions, indicating these are the most probable sites for nucleophilic attack.[3] The presence of a good leaving group like chlorine at C2 makes this the primary site of reaction with a wide range of nucleophiles.

Figure 1: A diagram illustrating the electrophilic centers of this compound. The C2 position is the primary site for nucleophilic attack due to the presence of the chlorine leaving group and the electron-withdrawing effect of the adjacent nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Diverse Functionality

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the displacement of the C2-chloro substituent with a variety of nucleophiles, including amines, alcohols, and thiols. The general mechanism proceeds through a two-step addition-elimination sequence, involving the formation of a resonance-stabilized Meisenheimer complex.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-isopropylpyrimidine

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 2-Chloro-4-isopropylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. Adherence to these guidelines is paramount for ensuring the compound's integrity, which directly impacts experimental reproducibility and the safety of laboratory personnel.

Introduction to this compound

This compound is a substituted pyrimidine derivative with the molecular formula C₇H₉ClN₂. Its structure, featuring a reactive chloro group on an electron-deficient pyrimidine ring, makes it a valuable synthon for introducing the 4-isopropylpyrimidine moiety into more complex molecules through nucleophilic aromatic substitution reactions. This compound serves as a crucial building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] The inherent reactivity that makes this compound a useful synthetic intermediate also dictates its stability profile and necessitates specific storage and handling protocols.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack at the C2 position, leading to the displacement of the chloride ion. The electron-withdrawing nature of the two ring nitrogens makes the carbon atom bonded to the chlorine highly electrophilic.

Several factors can promote the degradation of this compound:

-

Hydrolysis: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the chloro group, yielding 2-hydroxy-4-isopropylpyrimidine. This is a common degradation pathway for many chloropyrimidines.

-

Reaction with Nucleophiles: The compound will readily react with other nucleophiles, such as amines, alcohols, and thiols. This reactivity is the basis of its synthetic utility but also a source of instability if exposed to such substances during storage.

-

Oxidation: While the pyrimidine ring itself is relatively stable to oxidation, interaction with strong oxidizing agents should be avoided as it can lead to decomposition.[2][3]

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

Caption: Hypothesized degradation pathways of this compound.

Recommended Storage and Handling Protocols

Based on safety data sheets for structurally similar compounds, a set of best practices for the storage and handling of this compound can be established to minimize degradation and ensure laboratory safety.[2][3][4][5]

Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) | Slows down the rate of potential degradation reactions.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Protects against degradation from air and moisture.[2] |

| Container | Tightly closed, light-resistant container | Prevents exposure to moisture, air, and light.[2][4] |

| Moisture | Keep in a dry, cool, and well-ventilated place | Minimizes the risk of hydrolysis.[2][4] |

| Light | Protect from light | Prevents potential photodegradation.[2] |

Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2][5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2][3]

-

Keep away from heat, sparks, and open flames.[5]

-

Avoid the formation of dust.[2]

Incompatible Materials

-

Strong oxidizing agents: Can cause vigorous reactions and decomposition.[2][3]

-

Strong acids: May catalyze hydrolysis and other degradation reactions.[3]

-

Moisture/Water: Leads to hydrolysis of the chloro group.[2]

Experimental Design for Stability Assessment

To rigorously determine the stability profile of this compound, a forced degradation study followed by a long-term stability study is recommended. This approach is standard in the pharmaceutical industry for identifying potential degradation products and establishing appropriate storage conditions and shelf-life.

Experimental Workflow for Stability Testing

Caption: Workflow for a comprehensive stability study of this compound.

Protocol for Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 60 °C for 48 hours.

-

Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

-

Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

-

-

Identification of Degradants:

-

Collect fractions of the degradation products from the HPLC.

-

Analyze the collected fractions by LC-MS and NMR to elucidate their structures.

-

Conclusion

This compound is a reactive and valuable synthetic intermediate. Its stability is critically dependent on proper storage and handling. The primary degradation pathway is likely hydrolysis of the chloro group, which can be mitigated by stringent control of moisture. For optimal stability, the compound should be stored under refrigeration, in a tightly sealed container, under an inert atmosphere, and protected from light. Researchers using this compound should be aware of its potential for degradation and consider performing stability studies under their specific experimental conditions to ensure the integrity of their results.

References

- Thermo Fisher Scientific. (2013). Safety Data Sheet for 2-Chloro-4-methylpyrimidine.

- CymitQuimica. (2024). Safety Data Sheet for 2-Chloro-N4-methylpyrimidine-4,5-diamine.

- Spectrum Chemical. (2022).

- Fisher Scientific. (2021).

- Sigma-Aldrich. (2025).

Sources

An In-Depth Technical Guide to 2-Chloro-4-isopropylpyrimidine: Sourcing, Synthesis, and Application in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of halogenated heterocyclic intermediates. We will explore the critical aspects of 2-Chloro-4-isopropylpyrimidine, a key building block in modern pharmaceutical synthesis, from procurement and quality validation to its synthetic utility and safe handling.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrimidine ring system being a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] this compound (CAS No. 941294-36-6) is a valuable intermediate that offers chemists a versatile platform for molecular elaboration.[3] Its structure, featuring a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position, provides a strategic combination of a reactive handle for cross-coupling or nucleophilic substitution reactions and a lipophilic moiety to modulate physicochemical properties.[1][] This unique arrangement makes it an important precursor for developing complex molecular architectures, particularly in the pursuit of novel therapeutics.[5]

Section 1: Physicochemical Properties and Key Identifiers

A thorough understanding of a reagent's fundamental properties is the first step in its successful application. Below is a summary of the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 941294-36-6 | [3][6][7] |

| Molecular Formula | C₇H₉ClN₂ | [3][6][8] |

| Molecular Weight | 156.61 g/mol | [3][6] |

| Appearance | Varies by supplier; typically a solid or oil | N/A |

| Purity | Commonly available at ≥97% | [7] |

| Canonical SMILES | CC(C)C1=NC(=NC=C1)Cl | [8] |

| InChIKey | AOZNIFQUCUSYLD-UHFFFAOYSA-N | [8] |

Section 2: Supplier Landscape and Strategic Procurement

The reliability of a research program is intrinsically linked to the quality and availability of its starting materials. Sourcing high-purity this compound requires careful vetting of suppliers. The market includes large, well-known chemical providers as well as specialized custom synthesis labs.

Key Considerations for Supplier Selection:

-

Purity and Specification: Always request a Certificate of Analysis (CoA) to verify purity and check for potential contaminants. A purity of >97% is standard for most applications.[7]

-

Batch-to-Batch Consistency: For long-term projects or scale-up activities, inquire about the supplier's ability to provide consistent quality across different batches.

-

Availability and Lead Times: Availability can range from in-stock for immediate dispatch to made-to-order with several weeks of lead time.

-

Technical Support: Reputable suppliers offer technical support to address questions regarding handling, stability, and reactivity.

Table of Representative Suppliers:

| Supplier | Noted Purity | Country of Origin (Example) | Reference |

| SynQuest Laboratories | 97% | USA | [7] |

| BOC Sciences | Custom | USA | [] |